molecular formula C9H10ClNO2 B2983503 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline CAS No. 127228-76-6

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline

Cat. No.: B2983503
CAS No.: 127228-76-6
M. Wt: 199.63
InChI Key: VEUGZCWVUPYQOB-UHFFFAOYSA-N
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Description

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline (CID 14496299) is an aromatic amine derivative with a molecular formula of C₉H₁₀ClNO₂. Its structure comprises an aniline moiety substituted with a chlorine atom at the 4-position and a 1,3-dioxolane ring at the 3-position . The SMILES notation is C1COC(O1)C2=C(C=CC(=C2)N)Cl, and its InChIKey (VEUGZCWVUPYQOB-UHFFFAOYSA-N) confirms stereochemical uniqueness . Predicted collision cross-section (CCS) values for adducts range from 139.4 Ų ([M+H]⁺) to 152.3 Ų ([M+Na]⁺), suggesting moderate molecular compactness .

Properties

IUPAC Name

4-chloro-3-(1,3-dioxolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUGZCWVUPYQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127228-76-6
Record name 4-chloro-3-(1,3-dioxolan-2-yl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline typically involves the reaction of 4-chloroaniline with a dioxolane derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chloro-substituted anilines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The dioxolane moiety can impart unique pharmacokinetic properties, making it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline involves its interaction with specific molecular targets. The chloro and dioxolane groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Substituents Molecular Formula Key Properties Synthesis Yield Reference
4-Chloro-3-(1,3-dioxolan-2-yl)-aniline Cl, 1,3-dioxolane C₉H₁₀ClNO₂ Predicted CCS: 139.4–152.3 Ų; no experimental data Not reported
4-Bromo-3-(1,3-dioxolan-2-yl)aniline Br, 1,3-dioxolane C₉H₁₀BrNO₂ Higher molecular weight (258.7 vs. 199.6 g/mol); similar steric bulk 96%
4-Chloro-3-(trifluoromethyl)aniline Cl, CF₃ C₇H₅ClF₃N Strong electron-withdrawing CF₃ group; yellow oil; used in agrochemicals 98%
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline Cl, benzoxazole C₁₄H₁₁ClN₂O Heterocyclic benzoxazole enhances rigidity; molar mass 258.7 g/mol Not reported
4-Chloro-3-(pentafluorosulfonyl)aniline Cl, SF₅ C₆H₃ClF₅NO₂S SF₅ group increases electronegativity; potential for high reactivity Reported via literature

Key Observations :

Substituent Effects: Halogen vs. Electron-Withdrawing Groups: The chloro substituent in the target compound offers moderate electronic effects compared to bromine (higher steric bulk) or trifluoromethyl (strong electron withdrawal) . Dioxolane vs.

Synthetic Efficiency: The bromo analog (96% yield) and trifluoromethyl derivative (98% yield) are synthesized via reductive methods (Fe/ammonium chloride or Fe nanoparticles/NaBH₄), suggesting robust protocols for halogenated anilines . The absence of synthesis data for the target compound implies opportunities for method adaptation from these analogs.

Applications :

  • Trifluoromethyl derivatives (e.g., ) are intermediates in agrochemicals due to CF₃’s metabolic stability.
  • Benzoxazole-containing anilines (e.g., ) may serve as fluorescent probes or pharmacophores.
  • The dioxolane group in the target compound could mimic protecting groups in prodrug design, though experimental validation is needed .

Biological Activity

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a chlorine atom at the 4-position of a benzene ring and a 1,3-dioxolane moiety linked to the aniline group at the 3-position. This unique structural arrangement contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Binding : The compound can bind to specific proteins, altering their functions and leading to various biological effects.
  • Enzyme Modulation : It acts as either an inhibitor or activator of enzymes, impacting metabolic pathways crucial for cellular functions.
  • Nucleic Acid Interaction : The compound may interact with DNA or RNA, influencing gene expression and cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various domains:

Activity Type Description
Antimicrobial Exhibits antibacterial and antifungal properties, making it a candidate for developing new antibiotics.
Anticancer Potential to inhibit tumor growth and induce apoptosis in cancer cells through enzyme modulation.
Anti-inflammatory Demonstrates anti-inflammatory effects by modulating inflammatory pathways in cellular models.
Analgesic Serves as a precursor in synthesizing derivatives with potential analgesic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Activity : A study identified that compounds similar to this compound exhibited significant inhibition of cell proliferation in acute myeloid leukemia (AML) cell lines. The mechanism involved disruption of tubulin dynamics leading to mitotic arrest and differentiation .
  • Antimicrobial Properties : Research has shown that derivatives of this compound possess notable antibacterial and antifungal activities. For instance, derivatives were tested against various pathogens, demonstrating efficacy comparable to established antibiotics.
  • Biocatalysis Applications : The compound is utilized in biocatalytic processes for synthesizing chiral drug intermediates with high selectivity. This application is crucial for producing enantiomerically pure pharmaceuticals, enhancing therapeutic efficacy while minimizing side effects.

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